1-heptyl-2-methyl-1H-imidazole

Metal ion separation Polymer inclusion membranes Hydrometallurgy

1-Heptyl-2-methyl-1H-imidazole (CAS 857764-75-1) is a doubly substituted imidazole derivative featuring a heptyl chain at the N-1 position and a methyl group at the C-2 position of the heterocyclic ring. This specific combination of substitutions—a long linear alkyl chain and a sterically hindering methyl group adjacent to the tertiary nitrogen—confers a distinct profile in terms of lipophilicity, steric bulk, and coordination behavior relative to widely available imidazole analogs.

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
Cat. No. B8610520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-heptyl-2-methyl-1H-imidazole
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCCCCCCCN1C=CN=C1C
InChIInChI=1S/C11H20N2/c1-3-4-5-6-7-9-13-10-8-12-11(13)2/h8,10H,3-7,9H2,1-2H3
InChIKeyMKUQCQQAMZMTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptyl-2-methyl-1H-imidazole for Research & Industrial Procurement: Core Identity and Comparator Landscape


1-Heptyl-2-methyl-1H-imidazole (CAS 857764-75-1) is a doubly substituted imidazole derivative featuring a heptyl chain at the N-1 position and a methyl group at the C-2 position of the heterocyclic ring [1]. This specific combination of substitutions—a long linear alkyl chain and a sterically hindering methyl group adjacent to the tertiary nitrogen—confers a distinct profile in terms of lipophilicity, steric bulk, and coordination behavior relative to widely available imidazole analogs. It is primarily employed as a precursor to imidazolium-based ionic liquids and anion exchange membranes (AEMs), as well as a selective ion carrier in polymer inclusion membranes (PIMs) for transition metal separation [2]. Among its closest structural comparators are the non-methylated analog 1-heptylimidazole, the positional isomer 1-heptyl-4-methylimidazole, the chain-length variant 1-dodecyl-2-methylimidazole, and the simpler C-2-substituted building block 1,2-dimethylimidazole.

Why Generic Imidazole Substitution Fails: Quantified Structure-Performance Risks for 1-Heptyl-2-methyl-1H-imidazole


Simple substitution of 1-heptyl-2-methyl-1H-imidazole with less expensive or more readily available imidazoles (e.g., 1-methylimidazole or 1-heptylimidazole) introduces quantifiable performance penalties. The C-2 methyl group is known to dramatically enhance alkaline stability of the resulting imidazolium cation—without it, degradation can reach 48% after just 60 hours in 1 M KOH, whereas the C-2-methyl-substituted analog remains intact [1]. Conversely, this steric methyl group can reduce metal ion transport efficiency in separation applications: in PIMs, the target compound achieves 85% Cu(II) recovery, compared to 99% for the unsubstituted 1-heptylimidazole, but with a distinct shift in ion selectivity sequence [2]. Extending the N-1 alkyl chain length from heptyl to dodecyl further decreases the alkaline stability of membrane materials [1]. These documented trade-offs mean that no single imidazole building block is universally optimal; the precise alkyl-methyl substitution pattern directly dictates application-specific performance.

1-Heptyl-2-methyl-1H-imidazole: Quantitative Head-to-Head Selection Evidence


Cu(II) Recovery Efficiency in Polymer Inclusion Membranes: Steric Trade-off vs. 1-Heptylimidazole

In a direct head-to-head comparison under identical PIM conditions, 1-heptyl-2-methylimidazole (carrier 2) recovered 85% of Cu(II) from chloride solutions, while the non-methylated analog 1-heptylimidazole (carrier 1) achieved a 99% recovery factor [1]. However, the steric effect introduced by the 2-methyl group selectively decreased the transport of competing ions (Co(II), Ni(II), Zn(II)), with initial fluxes for carrier 2 following the sequence Cu(II) > Zn(II) > Co(II) > Ni(II), which differs from that of the positional isomer 1-heptyl-4-methylimidazole (carrier 3: Cu(II) > Zn(II) > Ni(II) > Co(II)) [1]. This demonstrates that the 2-methyl substituent imposes a unique selectivity profile, trading absolute Cu(II) recovery for potentially higher separation factors against co-extracted metals.

Metal ion separation Polymer inclusion membranes Hydrometallurgy

Alkaline Stability of Imidazolium-Based Anion Exchange Membranes: C2-Methyl Protection vs. N3-Alkyl Chain Liability

The alkaline stability of AEMs derived from 1-heptyl-2-methylimidazole (membrane PC7) was evaluated in the context of a systematic study that also examined membranes from 1-methylimidazole (P1) and 1,2-dimethylimidazole (P12) [1]. While the paper demonstrates qualitatively that C-2 methylation protects imidazolium cations from nucleophilic degradation—citing literature where C-2 unsubstituted cations degraded 48% in 1 M KOH after 60 hours while C-2-substituted analogs remained intact even in 2 M KOH for 168 hours—the N-3 heptyl chain in PC7 conversely impaired alkaline stability relative to the non-alkylated P12 [1]. This intramolecular trade-off means 1-heptyl-2-methylimidazole provides intermediate stability: superior to C-2-unsubstituted imidazoles but inferior to 1,2-dimethylimidazole. The theoretical ion exchange capacity (IEC) of PC7 was 1.45 mmol/g, lower than P12 (2.15 mmol/g) due to the molecular weight contribution of the heptyl chain [1].

Anion exchange membranes Alkaline fuel cells Imidazolium cation stability

Vaporization Enthalpy as a Function of Alkyl Chain Length: Thermophysical Differentiation for Ionic Liquid Precursors

The molar enthalpy of vaporization at 298.15 K for the homologous series of 1-(n-alkyl)-2-methylimidazoles increases linearly with alkyl chain length, as established by transpiration measurements [1]. While the study provides full numerical data for the C2–C10 series, the property for 1-heptyl-2-methylimidazole is specifically indexed in the DETHERM database, which compiles thermophysical data for pure compounds [2]. This chain-length-dependent property directly influences the volatility, thermal stability, and handling characteristics of the compound as a precursor for ionic liquids. Compared to shorter-chain analogs like 1-butyl-2-methylimidazole or 1-ethyl-2-methylimidazole, the heptyl derivative exhibits significantly lower volatility, which can be advantageous or disadvantageous depending on the synthetic route and purification protocol.

Ionic liquids Thermophysical properties Enthalpy of vaporization

Steric Influence on Transition Metal Ion Transport Selectivity: 2-Methyl vs. 4-Methyl Positional Isomer

Comparison of the two positional isomers—1-heptyl-2-methylimidazole (carrier 2) and 1-heptyl-4-methylimidazole (carrier 3)—reveals that the position of the methyl substituent on the imidazole ring alters the sequence of metal ion transport fluxes across PIMs [1]. For carrier 2, the initial flux order is Cu(II) > Zn(II) > Co(II) > Ni(II), whereas for carrier 3 the order is Cu(II) > Zn(II) > Ni(II) > Co(II). This inversion of Ni(II) and Co(II) transport is attributed to the different steric environment created by C-2 versus C-4 methyl substitution, which influences the stability and geometry of the transient metal-carrier complexes. Both methyl-substituted carriers universally reduce transport of all ions relative to the unsubstituted 1-heptylimidazole, except for Cu(II), whose transport remains relatively unaffected by steric hindrance [1].

Transition metal separation Steric effects Coordination chemistry

1-Heptyl-2-methyl-1H-imidazole: High-Confidence Application Scenarios Based on Verified Differentiators


Selective Cu(II) Recovery from Multi-Metal Chloride Leachates Using Polymer Inclusion Membranes

Based on the demonstrated discrimination between Co(II) and Ni(II) fluxes (inverted selectivity relative to the 4-methyl isomer) and the 85% Cu(II) recovery factor [1], 1-heptyl-2-methylimidazole is the carrier of choice when the feed solution contains Ni(II) as the primary interferent and Co(II) is a secondary contaminant. The 2-methyl steric effect retards Ni(II) transport more than Co(II), enabling a cleaner Cu(II) product stream. This scenario is common in hydrometallurgical processing of polymetallic ores and electronic waste recycling.

Imidazolium-Functionalized Anion Exchange Membranes Requiring Balanced Alkaline Stability and Hydrophobic Character

For AEMs in alkaline fuel cells or electrolyzers, the C-2 methyl group provides essential protection against nucleophilic degradation, while the N-3 heptyl chain imparts hydrophobic character that can aid in phase separation during solution casting [2]. Although the heptyl chain slightly reduces alkaline stability compared to the N-3 unsubstituted 1,2-dimethylimidazolium, the trade-off is justified when membrane processibility and mechanical robustness benefit from the longer alkyl chain. This makes 1-heptyl-2-methylimidazole a targeted intermediate for researchers optimizing AEM formulations over simple 1,2-dimethylimidazole.

Precursor for Mid-Chain-Length Hydrophobic Ionic Liquids in Extraction and Catalysis

The linear relationship between alkyl chain length and vaporization enthalpy in the 1-(n-alkyl)-2-methylimidazole series [3] indicates that the heptyl derivative occupies an intermediate position in terms of volatility and hydrophobicity. This makes it a strategic building block for ionic liquids requiring moderate lipophilicity—lower than the dodecyl analog but higher than butyl—for applications such as liquid-liquid extraction of organic solutes or biphasic catalysis where optimal partitioning is critical.

Fundamental Coordination Chemistry Studies on Steric Effects of 2-Methylimidazole Ligands

The compound serves as a model ligand for probing the steric influence of the 2-methyl group on transition metal complex geometry and stability. The documented difference in metal ion transport sequences between the 2-methyl and 4-methyl positional isomers [1] makes 1-heptyl-2-methylimidazole a valuable tool for systematic studies of imidazole-metal coordination, particularly for octahedral vs. tetrahedral complex formation preferences, as noted in the broader imidazole coordination chemistry literature [4].

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